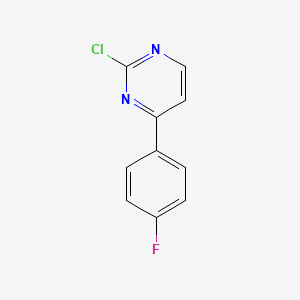

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

Descripción general

Descripción

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(4-fluoro-phenyl)-pyrimidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, although it is less reactive due to the electron-withdrawing nature of fluorine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are employed.

Major Products

Nucleophilic Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.

Electrophilic Aromatic Substitution: The major products are substituted phenyl derivatives with additional electrophilic groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimalarial Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 2-chloro-4-(4-fluoro-phenyl)-pyrimidine, exhibit antimalarial properties. A study synthesized a series of 4-aminoquinoline-pyrimidine hybrids that showed potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The structural modifications of these hybrids were crucial for enhancing their biological activity and reducing cytotoxicity towards mammalian cells .

Cancer Treatment

The compound has also been explored as a potential anticancer agent. A study focused on the design and synthesis of novel protein tyrosine kinase inhibitors based on pyrimidine scaffolds. These inhibitors demonstrated significant anticancer activity, indicating that modifications to the pyrimidine structure can lead to effective therapeutic agents .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of pyrimidine derivatives. Research indicates that certain modifications to the pyrimidine ring can enhance antibacterial and antifungal activities, making these compounds valuable in developing new antibiotics .

Agrochemical Applications

Pesticide Development

The fluorinated pyrimidines are gaining traction in agrochemical formulations due to their effectiveness in pest control. The unique properties imparted by the fluorine atom enhance the biological activity of these compounds against various agricultural pests. Research into trifluoromethylpyridine derivatives has shown their utility in crop protection, with several products already approved for market use .

Synthesis and Methodology

Synthetic Pathways

The preparation methods for this compound have been optimized to improve yield and reduce environmental impact. One notable method involves reducing 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine to generate hydroxymethyl derivatives, which can then be further reacted to yield various pharmacologically active compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine depends on its specific application:

Medicinal Chemistry: It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity.

Material Science: In organic semiconductors, it facilitates charge transport through its conjugated system, improving the efficiency of electronic devices.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-(4-chloro-phenyl)-pyrimidine

- 2-Chloro-4-(4-bromo-phenyl)-pyrimidine

- 2-Chloro-4-(4-methyl-phenyl)-pyrimidine

Uniqueness

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Actividad Biológica

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, with the chemical formula and CAS number 85979-59-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a para-fluorophenyl moiety attached to a pyrimidine ring, which enhances its lipophilicity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, particularly against Staphylococcus aureus and Escherichia coli . For instance, studies have shown that derivatives of pyrimidines with similar structures can inhibit the growth of these pathogens effectively .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 13 | |

| Candida albicans | 12 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce cytotoxicity in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The presence of the chloro group is believed to enhance its anticancer activity by promoting apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. In animal models, it has shown significant inhibition of paw edema, comparable to standard anti-inflammatory drugs like indomethacin .

| Compound | Inhibition (%) | Time (h) |

|---|---|---|

| This compound | 43.17 | 4 |

| Indomethacin | 47.72 | 4 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.

- Receptor Modulation : It can interact with specific receptors, altering signaling pathways crucial for cell survival and proliferation.

- DNA Interaction : Studies suggest that it may bind to DNA or RNA, interfering with replication and transcription processes.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. Results indicated a strong correlation between the presence of halogenated groups and enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In vitro cytotoxicity assays on multiple cancer cell lines revealed that this compound significantly reduces cell viability at lower concentrations compared to traditional chemotherapeutics like doxorubicin .

Propiedades

IUPAC Name |

2-chloro-4-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAWQNEBOGYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346204 | |

| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-59-5 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.